2-{1-HYDROXY-2,9A,11A-TRIMETHYL-7-OXO-1H,2H,3H,3AH,3BH,4H,5H,5AH,6H,7H,8H,9H,9AH,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-2-OXOETHYL ACETATE
Description
2-{1-HYDROXY-2,9A,11A-TRIMETHYL-7-OXO-1H,2H,3H,3AH,3BH,4H,5H,5AH,6H,7H,8H,9H,9AH,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-2-OXOETHYL ACETATE is a complex organic compound with a steroidal structure. It is characterized by its multiple rings and functional groups, making it a significant molecule in various scientific fields, including chemistry, biology, and medicine.
Properties
CAS No. |
7645-57-0 |
|---|---|
Molecular Formula |
C24H34O5 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[2-(17-hydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H34O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h8,14,16,18,20,28H,5-7,9-13H2,1-4H3 |
InChI Key |
HSXGGWBAANDFDP-UHFFFAOYSA-N |
SMILES |
CC1CC2C3CCC4CC(=O)CCC4(C3=CCC2(C1(C(=O)COC(=O)C)O)C)C |
Canonical SMILES |
CC1CC2C3CCC4CC(=O)CCC4(C3=CCC2(C1(C(=O)COC(=O)C)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-HYDROXY-2,9A,11A-TRIMETHYL-7-OXO-1H,2H,3H,3AH,3BH,4H,5H,5AH,6H,7H,8H,9H,9AH,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-2-OXOETHYL ACETATE typically involves multiple steps. One common method includes the catalytic hydrogenation of a precursor compound, such as 3β-hydroxy-pregn-5,16-diene-20-one-3-acetate . This process requires specific reaction conditions, including the use of a suitable catalyst and controlled temperature and pressure settings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{1-HYDROXY-2,9A,11A-TRIMETHYL-7-OXO-1H,2H,3H,3AH,3BH,4H,5H,5AH,6H,7H,8H,9H,9AH,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-2-OXOETHYL ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 2-{1-HYDROXY-2,9A,11A-TRIMETHYL-7-OXO-1H,2H,3H,3AH,3BH,4H,5H,5AH,6H,7H,8H,9H,9AH,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-2-OXOETHYL ACETATE is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its steroidal structure suggests it may interact with various biological pathways, influencing cell growth and differentiation.
Medicine
Medically, this compound is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific hormonal pathways or as a treatment for certain medical conditions.
Industry
In the industrial sector, this compound is utilized in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-{1-HYDROXY-2,9A,11A-TRIMETHYL-7-OXO-1H,2H,3H,3AH,3BH,4H,5H,5AH,6H,7H,8H,9H,9AH,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-2-OXOETHYL ACETATE involves its interaction with specific molecular targets and pathways. Its steroidal structure allows it to bind to hormone receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
Medroxyprogesterone acetate: A synthetic progestin used in contraceptives and hormone replacement therapy.
Corticosteroids: A class of steroid hormones used to treat inflammation and autoimmune conditions.
Uniqueness
What sets 2-{1-HYDROXY-2,9A,11A-TRIMETHYL-7-OXO-1H,2H,3H,3AH,3BH,4H,5H,5AH,6H,7H,8H,9H,9AH,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-2-OXOETHYL ACETATE apart is its specific structure and functional groups, which confer unique reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile and valuable compound in multiple fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
